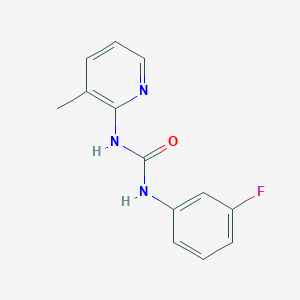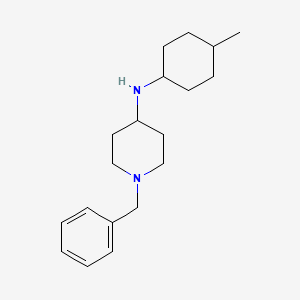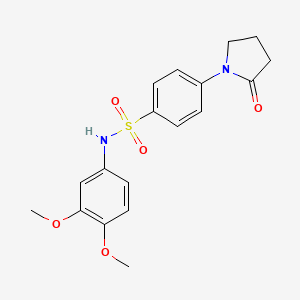![molecular formula C15H10ClN3O4 B5871868 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. In agriculture, the compound acts as a herbicide or pesticide by disrupting the normal physiological processes of plants or insects. In materials science, the compound exhibits fluorescence properties due to its electron-donating and electron-withdrawing groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole are also dependent on its application. In medicine, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell cycle progression. In agriculture, the compound can cause damage to the nervous system, respiratory system, and reproductive system of insects and other pests. In materials science, the compound exhibits fluorescence properties due to its electron-donating and electron-withdrawing groups.
実験室実験の利点と制限
One advantage of using 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its relative ease of synthesis. Additionally, the compound exhibits a range of properties that make it useful in various fields of research. However, one limitation is that the compound can be toxic and should be handled with care. Additionally, further research is needed to fully understand the mechanism of action and potential applications of the compound.
将来の方向性
There are several future directions for research on 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to investigate its use as a fluorescent probe in biological imaging. Another potential direction is to explore its potential as a therapeutic agent for other diseases beyond cancer, such as bacterial and fungal infections. Additionally, further research is needed to fully understand the potential applications of the compound in agriculture and materials science.
合成法
The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzyl chloride with 4-nitrobenzohydrazide in the presence of sodium hydroxide and acetic acid. The resulting product is then cyclized with phosphorus oxychloride to form the final compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicine, including its use as an anticancer agent, antifungal agent, and antibacterial agent. It has also been investigated for its potential use in agriculture as a pesticide and herbicide. Additionally, the compound has been studied for its use in materials science, including its potential use as a fluorescent probe and in the development of OLEDs (organic light-emitting diodes).
特性
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c16-12-3-1-2-4-13(12)22-9-14-17-15(18-23-14)10-5-7-11(8-6-10)19(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBAGHKPDMTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)




![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)

![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)